REACTION_SMILES
|
[CH3:18][CH2:19][OH:20].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])[C:16]#[N:17])[cH:6][cH:7]1.[H:21][H:22]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]2[CH2:10][C:11](=[O:12])[NH:17][CH2:16]2)[cH:6][cH:7]1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(Cc2ccc(Cl)cc2)CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |